molecular formula C17H14N2O3 B2957428 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide CAS No. 303045-61-6

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B2957428
CAS No.: 303045-61-6
M. Wt: 294.31
InChI Key: CNXHJMUPFQGFGQ-UHFFFAOYSA-N
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Description

2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide is a complex organic compound characterized by its indole core and acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction starting with isatin, a key precursor. The general synthetic route involves the reaction of isatin with 2-methyl aniline under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted indoles or acetamides.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been investigated for its cytotoxic properties against cancer cells.

  • Medicine: Potential use in the development of new pharmaceuticals, particularly as an anticancer agent.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. Its mechanism of action involves binding to cellular receptors and enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

  • 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide

Uniqueness: 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

2-(2,3-dioxoindol-1-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-6-2-4-8-13(11)18-15(20)10-19-14-9-5-3-7-12(14)16(21)17(19)22/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXHJMUPFQGFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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